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Compound of Interest

2-(2-Chloro-4-
Compound Name:
methylphenyl)pyrrolidine

Cat. No.: B12091362

Get Quote

Executive Summary & Chemical Identity

2-(2-Chloro-4-methylphenyl)pyrrolidine is a specialized chiral heterocycle belonging to the 2-

arylpyrrolidine class. Structurally, it consists of a saturated pyrrolidine ring substituted at the C2
position by a phenyl ring bearing a chlorine atom at the ortho position and a methyl group at
the para position.

This compound is primarily utilized as a high-value chiral building block in medicinal chemistry,
specifically for the synthesis of monoamine transporter modulators, analgesics, and
agrochemicals. It shares structural homology with established pharmacophores like
desoxypipradrol and prolintane, suggesting potential activity as a norepinephrine-dopamine
reuptake inhibitor (NDRI), though it is frequently encountered as a synthetic intermediate rather
than a marketed drug.

Chemical Identification Data
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Property Detail

IUPAC Name 2-(2-Chloro-4-methylphenyl)pyrrolidine
2241594-53-4 (HCI salt, (R)-isomer); Generic:

CAS Number )
1213544-XX-X series

Molecular Formula C11H14CIN

Molecular Weight 195.69 g/mol (Free base)

SMILES CC1=CC(Cl)=C(C2NCccc2)c=C1

st hemist Exists as (R)- and (S)- enantiomers; (R)-isomer
ereochemistr
Y is often the bioactive target in this class.[1][2][3]

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and blood-
brain barrier (BBB) permeability. The 2-arylpyrrolidine scaffold typically exhibits high lipophilicity
and basicity.
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Property

Value
(Predicted/Experimental)

Significance

Highly lipophilic; suggests high

LogP (Octanol/Water) ~3.2-35 BBB permeability and tissue
distribution.
Predominantly ionized
cationic) at physiological pH
pKa (Basic Nitrogen) 9.4-9.8 ( ) atphy g P

(7.4), aiding in transporter

binding.

Solubility

Low in water (free base); High
in organic solvents (DCM,
MeOH). HCI salts are water-

Requires conversion to salt
form (HCI, fumarate) for

aqueous formulation.

soluble.
Critical for anchoring in the
H-Bond Donors 1 (NH) transporter binding pocket
(e.g., Asp residue).
Very low TPSA indicates
Topological Polar Surface Area  12.03 A2 excellent membrane

penetration properties.

Synthetic Methodologies

The synthesis of 2-(2-Chloro-4-methylphenyl)pyrrolidine requires precision to establish the

C2-chiral center. Two primary routes are recommended: Asymmetric Addition to Sulfinyl Imines

(for high enantiopurity) and Reductive Cyclization (for scale-up).

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

This method is preferred for drug discovery applications where enantiomeric excess (ee >98%)

is required.

Protocol:
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o Condensation: React 2-chloro-4-methylbenzaldehyde with (R)-tert-butanesulfinamide
(Ellman’s auxiliary) and Ti(OEt)a in THF to form the N-sulfinyl imine.

o Grignard Addition: Treat the imine with 3-chloropropylmagnesium bromide at -78°C. The
chiral auxiliary directs the addition to one face of the imine.

o Cyclization: Treat the resulting sulfinamide intermediate with strong base (KOtBu) or in-situ
cyclization upon deprotection to close the pyrrolidine ring.

» Deprotection: Acidic hydrolysis (HCI/MeOH) removes the sulfinyl group, yielding the chiral
pyrrolidine HCI salt.

Method B: Copper-Catalyzed Carboamination (Radical
Route)

A modern approach utilizing styrene derivatives.

Substrate: 2-Chloro-4-methylstyrene.

Reagents: N-protected aminoalkene precursors or sulfonamides.

Catalyst: Copper(ll) salts (e.g., Cu(eh)2).[4]

Mechanism: Radical addition across the styrene double bond followed by intramolecular
cyclization.

Visualization: Asymmetric Synthesis Workflow

-78°C, Stereocontrol Grignard Addition Base / Acid Workup

[ONEENIVEGOIIY 2-(2-Cl-4-Me-phenyl)

Cyclization &
BEAIB B (3-Cl-propyl-MgBr) Deprotection (HCI) pyrolidine HCI
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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure high
enantiomeric purity.

Pharmacological Profiling & SAR
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While specific binding data for this exact CAS is proprietary, its activity can be reliably inferred
from the Structure-Activity Relationship (SAR) of the 2-arylpyrrolidine class.

Mechanism of Action (Hypothetical)

The 2-arylpyrrolidine scaffold is a "privileged structure” for monoamine transporter inhibition.
e Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

» Binding Mode: The protonated pyrrolidine nitrogen mimics the terminal amine of the
endogenous neurotransmitter, forming an ionic bond with a conserved Aspartate residue
(e.g., Asp79 in DAT). The aryl ring engages in pi-pi stacking or hydrophobic interactions
within the S1 binding pocket.

SAR Analysis: The 2-Cl, 4-Me Substitution

e 2-Chloro (Ortho):

o Conformation: Forces the phenyl ring to twist relative to the pyrrolidine ring (torsional
strain), often locking the bioactive conformation.

o Metabolism: Blocks metabolic hydroxylation at the typically vulnerable ortho-position,
potentially extending half-life.

o Selectivity: Ortho-substituents in this scaffold often enhance NET selectivity over DAT
compared to unsubstituted analogs.

e 4-Methyl (Para):
o Lipophilicity: Increases LogP, enhancing BBB penetration.

o Electronic Effect: Weak electron donor; stabilizes the aromatic system but does not
significantly alter pKa.

Visualization: Pharmacophore Interactions
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Figure 2: Pharmacophore map highlighting the functional roles of the chloro and methyl
substituents in transporter binding.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures
must be confirmed.

Nuclear Magnetic Resonance (NMR)
e H NMR (CDCls, 400 MHz):

o Aromatic Region: Three distinct proton signals due to the 1,2,4-substitution pattern
(approx. 7.1 — 7.4 ppm).
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o Benzylic Methine (C2-H): A triplet or doublet of doublets around 4.2 — 4.5 ppm (deshielded
by the aryl ring).

o Pyrrolidine Ring: Multiplets spanning 1.5 — 3.2 ppm (N-CHz and C-CHz: protons).
o Methyl Group: A sharp singlet around 2.3 ppm.

Mass Spectrometry (LC-MS)

« lonization: ESI+ (Electrospray lonization).

e Molecular lon: [M+H]* = 196.1 (3°Cl) and 198.1 (3’Cl) in a 3:1 ratio (characteristic chlorine
isotope pattern).

o Fragmentation: Loss of NHs or ring opening fragments may be observed.
Safety & Handling
e Hazard Class: Irritant (Skin/Eye/Respiratory).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively
absorbs CO: from air; conversion to HCI salt is recommended for stability.

e Precaution: As a potential bioactive amine, handle with Full PPE (gloves, goggles, fume
hood) to prevent accidental absorption or inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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